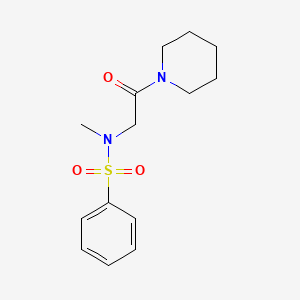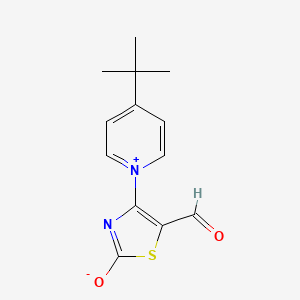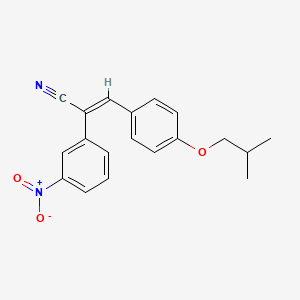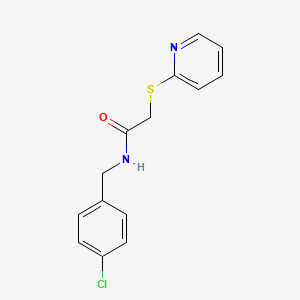![molecular formula C18H14ClNO4 B5865591 methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5865591.png)
methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is a member of the benzofuran family, which is known for its diverse biological activities. This compound has been studied for its potential to act as an anti-inflammatory, anti-tumor, and anti-oxidant agent.
Wirkmechanismus
The mechanism of action of methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is not fully understood. However, it has been suggested that its anti-inflammatory activity may be due to the inhibition of NF-κB signaling pathway. This compound has also been reported to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells by increasing the expression of Bax and decreasing the expression of Bcl-2. Additionally, it has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has several advantages for lab experiments. It is readily available, and its synthesis has been optimized to achieve high yields and purity. This compound has also been extensively studied, and its pharmacological properties are well-documented. However, its limitations include its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate. One potential direction is the investigation of its potential as an anti-cancer agent in combination with other chemotherapeutic drugs. Another direction is the study of its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods and analogs of this compound may lead to the discovery of new pharmacological properties.
Synthesemethoden
The synthesis of methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate involves the reaction of 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride, followed by the reaction with methylamine and benzoic acid. The final product is obtained through the esterification of the resulting amide intermediate with methanol. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has been extensively studied for its potential pharmacological applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to possess anti-tumor activity by inducing apoptosis in cancer cells. Additionally, it has been reported to have anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
methyl 2-[(5-chloro-3-methyl-1-benzofuran-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-13-9-11(19)7-8-15(13)24-16(10)17(21)20-14-6-4-3-5-12(14)18(22)23-2/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWRTOACRSSKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)


![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)


![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5865577.png)
![6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5865586.png)

